molecular formula C12H15N3O2 B1213472 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione CAS No. 58841-92-2

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

Cat. No.: B1213472
CAS No.: 58841-92-2
M. Wt: 233.27 g/mol
InChI Key: IWMOQPPEWPBOKP-UHFFFAOYSA-N
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Description

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of a dimethylaminobenzyl group attached to the imidazolidine ring

Scientific Research Applications

Mechanism of Action

Antidepressant testing in mice indicated that its ED50 values for antagonism of tetrabenazine-induced ptosis and potentiation of levodopa-induced behavioral changes were 42 and 17 mg/kg po, respectively . In vitro neurochemical studies demonstrated that this compound did not inhibit the uptake of selected biogenic amines into crude synaptosomes of mouse whole brain, and it did not have significant monoamine oxidase inhibitory activity in vivo and in vitro .

Future Directions

Future research could focus on further exploring the antidepressant activity of this compound . Additionally, the synthesis of new hybrid compounds with Oxazepines, Diazepines, and Quinazolin compounds could be an interesting direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione can be synthesized through the catalytic hydrogenation of the corresponding benzylidene compound . The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the complete reduction of the benzylidene group to the desired imidazolidine-2,4-dione.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. Additionally, the reaction may be optimized through the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can further modify the imidazolidine ring or the dimethylaminobenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazolidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazolidine derivatives with additional functional groups.

    Reduction: Formation of reduced imidazolidine or benzyl derivatives.

    Substitution: Formation of substituted imidazolidine or benzyl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its dimethylaminobenzyl group differentiates it from other imidazolidine-2,4-dione derivatives, providing unique electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMOQPPEWPBOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974348
Record name 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58841-92-2
Record name 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058841922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
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5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
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5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
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5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
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5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

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